molecular formula C18H16ClFN2OS B2968891 (2-chloro-6-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-13-5

(2-chloro-6-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2968891
CAS RN: 851805-13-5
M. Wt: 362.85
InChI Key: OWIIWWIEEGKKPP-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClFN2OS and its molecular weight is 362.85. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-6-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-6-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Characterization

Research has focused on synthesizing and characterizing novel compounds with potential applications in medicinal chemistry and material science. For example, novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and characterized using various spectroscopic techniques. These compounds were studied for their structural properties using density functional theory (DFT) calculations, which provide insights into their stability, reactivity, and potential applications in designing new materials or drugs with specific properties (Shahana & Yardily, 2020).

Biological Activities

In the realm of bioactive compounds, researchers have synthesized molecules with significant antibacterial and antitumor activities. For instance, compounds with a benzothiophene backbone have shown distinct inhibition against various cancer cell lines, indicating their potential as antitumor agents. This synthesis approach allows for the exploration of new therapeutic agents that could be effective against a wide range of diseases (Tang & Fu, 2018).

Material Science and Photophysical Properties

In material science, the synthesis of fluorinated benzophenones and related compounds demonstrates the ability to enhance the photostability and spectroscopic properties of fluorophores. This research provides scalable access to novel fluorinated analogues of known fluorophores, which can be used in a variety of applications, from organic electronics to sensing technologies (Woydziak, Fu, & Peterson, 2012).

Corrosion Inhibition

Compounds with benzimidazole functionalities have been explored for their corrosion inhibition properties, demonstrating high efficiency in protecting mild steel in acidic environments. This line of research is critical for developing new materials that can withstand harsh conditions, extending their lifespan and reducing maintenance costs (Fergachi et al., 2018).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c1-12-5-7-13(8-6-12)11-24-18-21-9-10-22(18)17(23)16-14(19)3-2-4-15(16)20/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIIWWIEEGKKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-6-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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